

Telotristat Etiprate tryptophan hydroxylase inhibition mechanism

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Compound Focus: Telotristat Etiprate

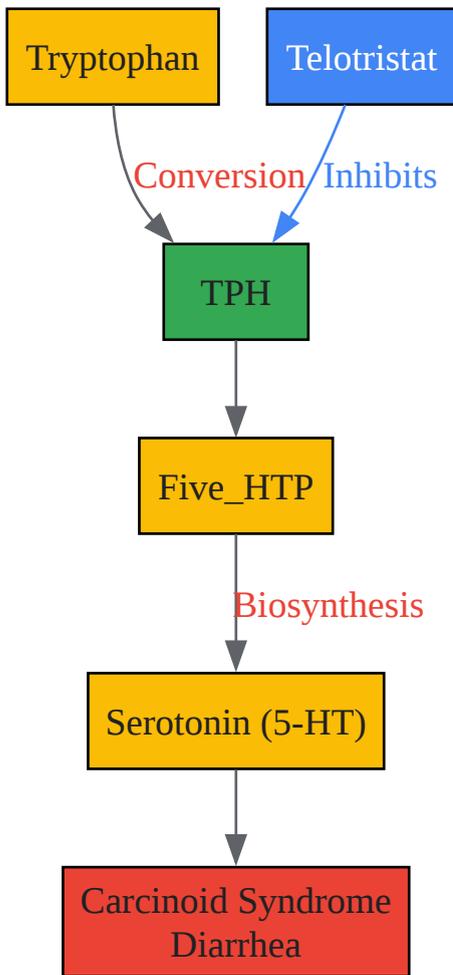
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Mechanism of Action and Pharmacodynamics

The therapeutic action of **telotristat etiprate** centers on the inhibition of serotonin synthesis. The diagram below illustrates this core mechanism and its physiological consequence.



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Figure 1: Core mechanism of **telotristat etiprate**. The active metabolite, telotristat, inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, thereby alleviating carcinoid syndrome diarrhea.

- **Molecular Target and Inhibitory Activity:** The primary target is **tryptophan hydroxylase (TPH)**, which catalyzes the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in serotonin synthesis [1] [2] [3]. Telotristat, the active metabolite, is a potent inhibitor of this enzyme with an **in vitro IC50 value of 0.028 μ M** [4].
- **Isoform Selectivity:** Telotristat primarily inhibits the **TPH1 isoform**, which is predominantly expressed in the periphery (e.g., the gastrointestinal tract and liver). This selectivity allows for a reduction in peripheral serotonin levels with minimal impact on the TPH2 isoform responsible for serotonin synthesis in the central nervous system [1] [5].
- **Physiological Outcome:** In patients with neuroendocrine tumors, carcinoid syndrome causes overproduction of serotonin, leading to severe diarrhea. By inhibiting TPH, **telotristat etiprate** reduces serotonin production, decreasing the frequency of bowel movements [6] [2].

Pharmacokinetic Profile

The table below summarizes the key pharmacokinetic parameters of telotristat ethyl and its active metabolite, telotristat.

Parameter	Telotristat Ethyl (Prodrug)	Telotristat (Active Metabolite)
Tmax (Time to Cmax)	0.5 - 2 hours [2]	1 - 3 hours [2]
Half-life (t _{1/2})	Approximately 0.6 hours [2] [3]	Approximately 5 hours [2] [3]
Protein Binding	>99% [2] [3]	>99% [2] [3]
Metabolism	Hydrolysis via carboxylesterases to telotristat [2] [3]	Further metabolized (not via CYP enzymes) [2]
Route of Elimination	Primarily feces (92.8%); urine (<0.4%) [2] [3]	Primarily feces [2]

- **Prodrug Conversion:** **Telotristat etiprate** is a hippurate salt of telotristat ethyl, which is itself a prodrug [3]. After oral administration, it is rapidly hydrolyzed by carboxylesterases into its active moiety, **telotristat** [2] [4].
- **Dosing:** The approved clinical dosage is 250 mg of telotristat ethyl taken orally three times daily with food [6] [2].

Clinical Efficacy and Safety Data

Clinical trials have demonstrated the efficacy and safety of telotristat ethyl in managing carcinoid syndrome diarrhea.

Table 2: Clinical Trial Data from the TELESTAR Phase III Study (12-Week Analysis) [6]

Patient Group	Reduction in Daily Bowel Movement (BM) Frequency	Reduction in Urinary 5-HIAA
Telotristat Ethyl 250 mg	1.7 fewer BMs per day	Significant reduction
Telotristat Ethyl 500 mg	2.1 fewer BMs per day	Significant reduction
Placebo	0.9 fewer BMs per day	-

- **Common Adverse Events:** In clinical trials, common side effects (occurring in ≥5% of patients) included nausea (13%), headache (11%), depressed mood (9%), increased gamma-glutamyl transferase (GGT) (9%), fever (7%), loss of appetite (7%), gas (7%), and swelling in hands or feet (7%) [6] [3].
- **Hepatotoxicity:** Transient, asymptomatic elevations in liver enzymes (ALT in 4-5%, GGT in 6-9% of subjects) have been observed. However, telotristat ethyl has **not been linked to clinically apparent liver injury** and is scored as an unlikely cause (Likelihood score: E) [7].
- **Serious Adverse Events:** Severe constipation and persistent abdominal pain have been reported and may require discontinuation of the drug [7] [6].

Experimental and Preclinical Data

The following table consolidates key quantitative data from research and development stages.

Table 3: Preclinical and Experimental Data Summary

Parameter	Value	Context / Notes
IC50 for TPH	0.028 µM	In vitro potency of telotristat [4]
In Vivo Dose (Mouse)	300 mg/kg	Significantly reduced serotonin in gut and blood, but not brain [8] [4]
Molecular Formula	C ₂₅ H ₂₂ ClF ₃ N ₆ O ₃	Telotristat (active metabolite) [7] [4]
Molecular Weight	546.93 g/mol	Telotristat (active metabolite) [4]

Parameter	Value	Context / Notes
CAS Registry No.	1033805-28-5	Telotristat (active metabolite) [7] [4]

Experimental Protocols:

- **In Vitro Solubility Protocol:** Telotristat has poor solubility in water and ethanol (<1 mg/mL). For in vitro assays, it can be dissolved in **DMSO at a concentration of 10 mM** as a stock solution [4].
- **In Vivo Dosing Protocol (Mouse Model):** In a mouse model of colitis, **telotristat etiprate** was administered orally at **200 mg/kg**, dissolved in a vehicle such as **0.25% methylcellulose**. This treatment alleviated the severity of induced colitis and lowered the expression of inflammation-related genes [8] [4].

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